Baohuoside VII

Overview

Description

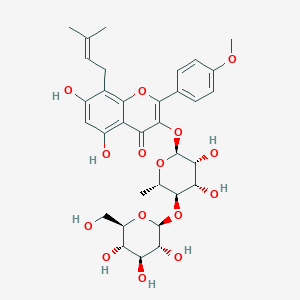

Baohuoside VII: is a flavonoid compound isolated from the plant Herba Epimedii. It is known for its various biological activities, including anti-osteoporosis effects . The compound has a molecular formula of C33H40O15 and a molecular weight of 676.66 g/mol .

Mechanism of Action

Target of Action

Baohuoside VII is a flavonoid isolated from Herba Epimedii . It has been identified to have anti-osteoporosis activities , suggesting that its primary targets may be related to bone metabolism and health.

Mode of Action

Its anti-osteoporosis activities suggest that it may interact with targets involved in bone formation and resorption

Result of Action

This compound has been reported to exhibit anti-osteoporosis activities . This suggests that the compound may have beneficial effects on bone health, potentially by promoting bone formation and/or inhibiting bone resorption.

Preparation Methods

Synthetic Routes and Reaction Conditions

Baohuoside VII can be synthesized through several chemical routes, often involving the glycosylation of flavonoid aglycones. One common method involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond. The reaction typically requires catalysts such as Lewis acids or enzymes to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound generally involves extraction from natural sources, particularly from the Herba Epimedii plant. The extraction process includes steps like solvent extraction, filtration, and purification using chromatographic techniques. Advanced methods such as pressurized liquid extraction and ultra-performance liquid chromatography have been employed to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Baohuoside VII undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological properties.

Substitution: Substitution reactions, particularly on the hydroxyl groups, can lead to the formation of derivatives with varied activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Scientific Research Applications

Baohuoside VII has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methods.

Industry: The compound is used in the development of dietary supplements and pharmaceuticals due to its health benefits.

Comparison with Similar Compounds

Baohuoside VII is unique among flavonoids due to its specific glycosylation pattern and biological activities. Similar compounds include:

Icariin: Another flavonoid from Herba Epimedii with similar anti-osteoporosis effects but different glycosylation.

Quercetin: A widely studied flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anti-cancer and cardioprotective effects.

This compound stands out due to its potent anti-osteoporosis activity and unique molecular structure, making it a valuable compound for further research and development.

Biological Activity

Baohuoside VII is a flavonoid compound derived from the traditional Chinese medicinal herb Herba Epimedii . This compound has garnered attention for its potential therapeutic effects, particularly in the context of bone health, anti-cancer properties, and immunomodulation. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and case studies.

- Molecular Formula : C33H40O15

- Molecular Weight : 676.66 g/mol

1. Anti-Osteoporotic Effects

This compound exhibits significant anti-osteoporotic activity, primarily through its influence on osteoclastogenesis and bone metabolism. Research indicates that it can inhibit osteoclast formation and activity, which is crucial in managing conditions like osteoporosis.

Mechanism of Action :

- Inhibition of RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) signaling pathway.

- Modulation of MAPK (Mitogen-Activated Protein Kinase) and NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways.

Case Study :

In a study involving ovariectomized mice, this compound administration significantly reduced bone loss by inhibiting osteoclast differentiation and function, demonstrating its potential as a therapeutic agent for postmenopausal osteoporosis .

| Study | Method | Findings |

|---|---|---|

| Ovariectomy Model | In vivo | Reduced bone resorption markers (e.g., β-CTX) and increased bone density in treated groups. |

| Cell Culture | In vitro | Dose-dependent inhibition of osteoclast differentiation and function. |

2. Anti-Cancer Properties

This compound has been shown to possess anti-cancer properties against various cancer cell lines, including lung, breast, and prostate cancers. The compound induces apoptosis in cancer cells through oxidative stress mechanisms.

Mechanism of Action :

- Induction of apoptosis via reactive oxygen species (ROS) generation.

- Inhibition of cell proliferation by affecting cell cycle regulation.

Research Findings :

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells while promoting apoptosis through caspase activation pathways .

| Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|

| Lung Cancer | 15 | ROS generation and caspase activation |

| Breast Cancer | 12 | Cell cycle arrest and apoptosis induction |

3. Immunomodulatory Effects

This compound has also been identified as an immunosuppressive agent. It modulates T-cell and B-cell activation, which could have implications for organ transplantation and autoimmune diseases.

Mechanism of Action :

- Suppression of T-cell proliferation.

- Alteration in cytokine production profiles.

Case Study :

In a heart transplantation model, this compound demonstrated significant immunosuppressive effects, preventing allograft rejection by inhibiting T-cell activation without the severe side effects associated with conventional immunosuppressants .

Pharmacokinetics

This compound shows favorable pharmacokinetic properties, including good absorption and bioavailability compared to other flavonoids like icariin. Studies indicate that it is rapidly metabolized in the gastrointestinal tract, enhancing its therapeutic efficacy .

Properties

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWUZNQATFVWGL-ITFJRHMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152562 | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119730-89-1 | |

| Record name | Baohuoside VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119730891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Baohuoside VII and where was it first discovered?

A1: this compound is a flavonoid glycoside first isolated from the herb Epimedium davidii Franch. Its structure is characterized as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside. []

Q2: Are there established analytical methods for quantifying this compound in plant material?

A2: While there are currently no publications specifically focusing on this compound quantification, a capillary zone electrophoresis (CZE) method has been developed for simultaneously determining 15 flavonoids, including this compound, in different Epimedium species. [] This method utilizes daidzein as an internal standard and has been validated for accuracy, simplicity, and repeatability. []

Q3: Why is the stability of the internal standard important for quantifying this compound and other flavonoids in Epimedium using the CZE method?

A3: The study highlighted the importance of internal standard stability by demonstrating that rutin was unsuitable due to its instability in the sample solution. [] An unstable internal standard would lead to inaccurate quantification of the target compounds, including this compound. Daidzein was selected as a suitable alternative due to its stability in both standard and sample solutions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.